![molecular formula C7H8N4 B3050701 2-Methylimidazo[1,2-a]pyrazin-3-amine CAS No. 27955-52-8](/img/structure/B3050701.png)

2-Methylimidazo[1,2-a]pyrazin-3-amine

Übersicht

Beschreibung

2-Methylimidazo[1,2-a]pyrazin-3-amine is a compound that has been shown to possess a broad range of biological activity . It is an important fused bicyclic 5,6 heterocycle . The CAS number for this compound is 33668-80-3 .

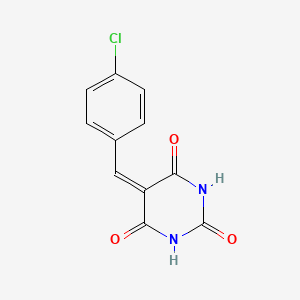

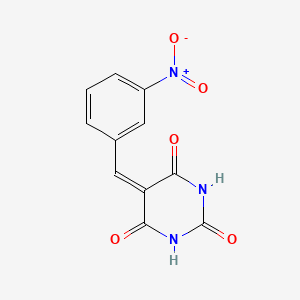

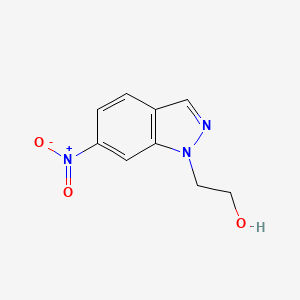

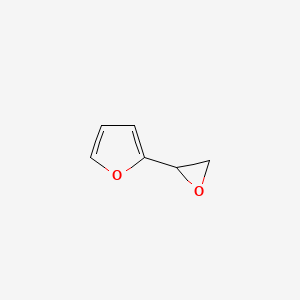

Synthesis Analysis

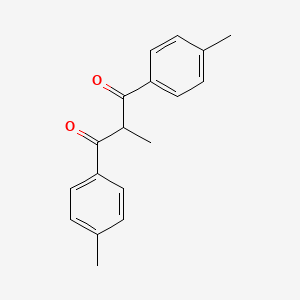

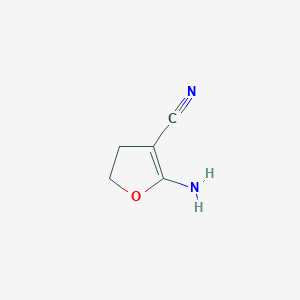

The synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyrazin-3-amine has been confirmed by 1H and 13C NMR, and mass spectra . The InChI code for this compound is 1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyrazin-3-amine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis

The molecular weight of 2-Methylimidazo[1,2-a]pyrazin-3-amine is 133.15 . It is an off-white solid with a melting point of 70–75°C .Wissenschaftliche Forschungsanwendungen

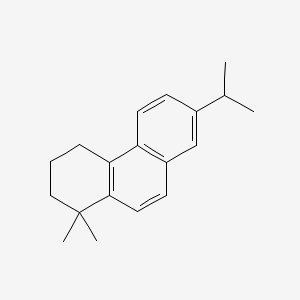

Heterocyclic Amine Formation in Cooked Meats

Research has indicated that heterocyclic amines (HAs), including compounds structurally similar to 2-Methylimidazo[1,2-a]pyrazin-3-amine, are formed in meats cooked at high temperatures. These compounds, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been investigated for their potential etiological role in human cancers due to their formation during the cooking process and their subsequent metabolic activation in the human body. The studies suggest that dietary exposure to HAs could influence cancer risk, particularly breast and colorectal cancers, due to the DNA adducts they form in the body. This highlights the relevance of understanding the formation and biological impact of such compounds in dietary cancer risk assessment (Snyderwine, 1994); (Martínez Góngora et al., 2018).

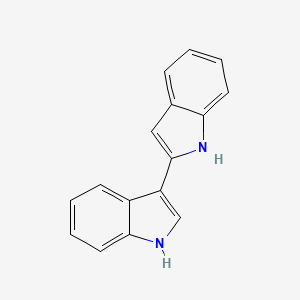

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffolds, structurally related to 2-Methylimidazo[1,2-a]pyrazin-3-amine, have garnered attention in medicinal chemistry for their wide range of therapeutic properties. These include anticancer, anti-infectious, anti-inflammatory activities, and their role as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of these compounds provide a fertile ground for the development of novel drug candidates, highlighting the scaffold's versatility and potential in drug discovery (Cherukupalli et al., 2017).

Chemistry and Properties of Benzimidazole and Benzthiazole Derivatives

The chemistry of compounds containing pyridine-bis(benzimidazole) and pyridine-bis(benzthiazole), which share structural features with 2-Methylimidazo[1,2-a]pyrazin-3-amine, has been extensively reviewed. These studies encompass the synthesis, properties, and potential applications of these compounds, including their biological and electrochemical activities. The insights gained from these reviews can help identify new research avenues and applications for similar heterocyclic compounds in various scientific fields (Boča et al., 2011).

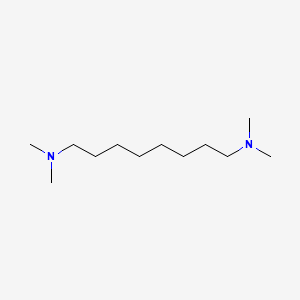

Role in Microwave-Assisted Synthesis of Functional Resins

Microwave-assisted synthesis, involving compounds structurally akin to 2-Methylimidazo[1,2-a]pyrazin-3-amine, has been explored for the production of functional resins. These resins show significant sorption capacities for various ions, demonstrating the method's efficiency and the potential for resource-saving in the process. This application underscores the utility of microwave-assisted synthesis in creating functional materials for environmental and analytical applications (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Impact on Food Toxicant Formation and Elimination

2-Methylimidazo[1,2-a]pyrazin-3-amine-related compounds, such as PhIP, are studied for their formation during food processing and their potential as food toxicants. The role of lipid oxidation and Maillard reactions in both the production and elimination of these compounds during cooking has been highlighted. Understanding the pathways of their formation and fate can inform strategies to minimize exposure to such potential carcinogens in the diet (Zamora & Hidalgo, 2015).

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives, such as 2-Methylimidazo[1,2-a]pyrazin-3-amine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . This is identified as a renaissance era of TB drug discovery research .

Eigenschaften

IUPAC Name |

2-methylimidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJRPACSRGTESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CN=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717365 | |

| Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyrazin-3-amine | |

CAS RN |

27955-52-8 | |

| Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylimidazo[1,2-a]pyrazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

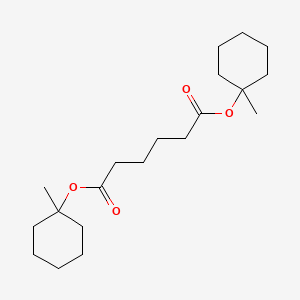

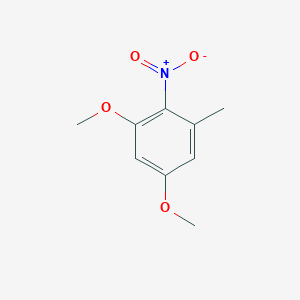

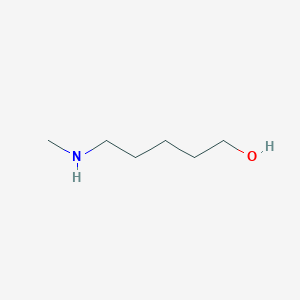

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Triazolo[4,3-a]pyrimidine](/img/structure/B3050622.png)